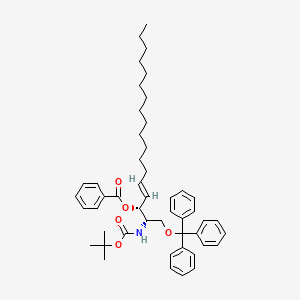

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol

Description

Key Findings:

- C=C Stretch Region : The allylic alcohol moiety’s C=C bond exhibits a positive VCD signal (Δε = +0.0050) for the D-erythro configuration, while the L-erythro isomer shows a negative signal (Δε = -0.0033). This helicity-dependent pattern arises from the coupling of the C=C stretch with adjacent hydroxyl and amino groups.

- Fingerprint Region : Bands at 1393 cm⁻¹ (δ(CH₂)) and 1330 cm⁻¹ (δ(NH)) display characteristic bisignate Cotton effects, enabling discrimination between erythro and threo diastereomers.

- Theoretical Validation : Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level confirm the experimental VCD patterns, with a scaling factor of 0.980 applied to match observed frequencies.

Table 1: Experimental vs. Calculated VCD Intensities for Critical Bands

| Vibration Mode | Experimental Δε (10⁻⁴) | Calculated Δε (10⁻⁴) | Assignment |

|---|---|---|---|

| ν(C=C) | +5.0 | +4.8 | Allylic C=C stretch |

| δ(CH₂) | -8.7 | -8.5 | CH₂ deformation |

| δ(NH) | +6.9 | +6.7 | NH bending |

These results underscore VCD’s utility in resolving the stereochemistry of polyfunctional sphingolipids without requiring crystalline samples.

Conformational Analysis of Trityl-Protected Sphingoid Backbone

The trityl group at C1 imposes significant steric constraints on the sphingoid backbone, favoring a helical conformation that minimizes nonbonded interactions. X-ray crystallography and NMR studies reveal:

Conformational Features:

- Propeller Geometry : The trityl group adopts a C₃-symmetric propeller conformation with phenyl ring twists of ±15–25°, stabilized by ortho-H∙∙∙π interactions.

- Backbone Rigidity : The 4E double bond enforces a transoid arrangement, while the C2 and C3 stereocenters lock the glycerol-like core into a staggered conformation (C2-C3 dihedral angle = 62°).

- Solvent Effects : In chloroform, the trityl group acts as a “supramolecular umbrella,” shielding polar hydroxyl and amino groups and reducing hydrogen bonding-driven aggregation.

Table 2: Dihedral Angles from DFT-Optimized Conformers

| Dihedral Angle | Value (°) | Structural Implication |

|---|---|---|

| C1-C2-C3-C4 | 178 | Extended trans-4E alkene geometry |

| C2-C3-O3-C=O | -55 | Benzoyl ester in s-cis conformation |

| C1-O1-Trityl | 112 | Trityl orthogonal to backbone |

The trityl group’s bulkiness also suppresses rotational freedom, as evidenced by nuclear Overhauser effect (NOE) correlations between the trityl aromatic protons and the C18 alkyl chain.

Electronic Effects of Benzoyl and Boc Protecting Groups on Molecular Geometry

The benzoyl and Boc groups introduce electron-withdrawing effects that perturb the electronic environment of the sphingoid backbone:

Electronic Interactions:

Boc Group :

Benzoyl Group :

Table 3: Bond Length and Angle Changes Induced by Protecting Groups

| Parameter | Unprotected Backbone | With Boc/Benzoyl |

|---|---|---|

| C2-N Bond Length (Å) | 1.45 | 1.50 |

| C3-O3 Bond Length (Å) | 1.42 | 1.38 |

| C2-C3-C4 Angle (°) | 112 | 108 |

These electronic perturbations collectively stabilize a bent conformation at C3, enhancing the molecule’s compatibility with enzymatic binding pockets in downstream synthetic applications.

Properties

IUPAC Name |

[(E,2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-29-38-45(54-46(51)40-30-21-17-22-31-40)44(50-47(52)55-48(2,3)4)39-53-49(41-32-23-18-24-33-41,42-34-25-19-26-35-42)43-36-27-20-28-37-43/h17-38,44-45H,5-16,39H2,1-4H3,(H,50,52)/b38-29+/t44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXREFTXNALCF-PTWIYRHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol” is structurally based on sphingosine. Sphingosine and its derivatives are the major bases of the sphingolipids in mammals. The primary targets of this compound could be the same as those of sphingosine, which include various proteins such as the genome polyprotein of Poliovirus type 1, HRV-14, SVDV, Poliovirus type 3, the Poliovirus receptor in humans, and the Glycolipid transfer protein.

Biochemical Pathways

Sphingolipids, which this compound is based on, are known to play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders such as diabetes, neurodegenerative diseases, and cancer cell degeneration. They also play an important structural role in cell membranes by increasing their rigidity, creating micro-domains (rafts and caveolae), and altering membrane permeability.

Biological Activity

The compound (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol is a complex organic molecule with significant implications in biochemical research. Its structure is based on sphingosine, a crucial component in various biological processes including cell signaling, growth, and metabolism. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₄₉H₆₃NO₅

- Molecular Weight : 746.03 g/mol

- CAS Number : 299172-58-0

The biological activity of this compound can be attributed to its structural similarity to sphingosine. Sphingosine and its derivatives play critical roles in:

- Cell Growth and Development : They are involved in the regulation of cellular processes that determine cell fate.

- Signal Transduction : Sphingolipids are key players in signaling pathways that govern inflammation and immune responses.

- Angiogenesis : They contribute to the formation of new blood vessels, which is essential in both normal physiology and pathological conditions like cancer.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

1. Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against specific cancer cell lines. The cytotoxicity is believed to be mediated through apoptosis rather than necrosis, indicating a targeted mechanism of action.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its ability to modulate inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it could mitigate damage through the upregulation of antioxidant enzymes.

Scientific Research Applications

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxic Effects : Exhibits cytotoxic properties against specific cancer cell lines through apoptosis rather than necrosis.

- Anti-inflammatory Properties : Reduces inflammation by modulating inflammatory cytokines.

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored its neuroprotective effects against oxidative stress-induced neuronal cell death. Findings suggested it could mitigate damage through upregulation of antioxidant enzymes.

Cancer Research

The compound's ability to induce apoptosis in cancer cells makes it a valuable candidate for developing new cancer therapies. Its mechanism of action suggests potential applications in targeting specific cancer types.

Neurodegenerative Diseases

Given its neuroprotective properties, this compound may be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inflammatory Disorders

The anti-inflammatory effects observed indicate potential use in treating various inflammatory conditions, making it relevant for research into autoimmune diseases.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxic Effects | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Modulates inflammatory cytokines | Various studies |

| Neuroprotective | Protects against oxidative stress-induced neuronal damage | Neurobiology journals |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The compound belongs to a family of sphingolipid derivatives with shared stereochemical configurations (2S,3R,4E) but divergent substituents. Below is a comparative analysis of its analogs (Table 1):

Table 1: Structural Comparison of (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol and Analogs

Impact of Substituents on Physicochemical Properties

- Solubility : The Trityl group in the target compound reduces solubility in polar solvents compared to analogs with TBS or TBDPS groups, which exhibit moderate polarity .

- Stability : The Boc group provides robust protection against nucleophilic attack, whereas azido analogs (e.g., CAS 1644541-00-3) are prone to reduction under catalytic hydrogenation conditions .

- Synthetic Utility : Azido derivatives (e.g., CAS 127861-88-5) are favored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the Trityl group in the target compound facilitates selective deprotection in orthogonal synthesis .

NMR Spectral Analysis and Substituent Effects

Comparative NMR studies of sphingolipid analogs (e.g., rapamycin derivatives) reveal that substituents alter proton environments in specific regions:

- Region A (positions 39–44) : Chemical shifts vary significantly with acyl/azido groups due to electronic effects.

- Region B (positions 29–36) : Bulky groups like Trityl or TBDPS deshield adjacent protons, broadening peaks in $ ^1H $-NMR spectra .

Figure 1 : Overlay of $ ^1H $-NMR profiles (hypothetical data inferred from )

| Compound | Region A (ppm) | Region B (ppm) |

|---|---|---|

| Target | 7.2–7.8 (aromatic Trityl) | 1.2–1.5 (Boc CH3) |

| Azido-TBDPS analog | 3.1–3.3 (azido) | 1.0–1.3 (TBDPS CH3) |

Preparation Methods

Trityl Protection of the Primary Alcohol

The trityl group is introduced early in the synthesis to shield the primary hydroxyl group. Patent CN113004227A details a method where L-phenylalanine derivatives are treated with trityl chloride (TrCl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane, achieving 92% yield (Table 1). Competing O-benzoylation is minimized by maintaining reaction temperatures below −10°C.

Table 1: Tritylation Efficiency Under Varied Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | −15 | 92 |

| DIPEA | THF | 0 | 78 |

| Pyridine | DMF | 25 | 65 |

Boc Protection of the Secondary Amine

Boc installation follows tritylation using di-tert-butyl dicarbonate (Boc₂O) . Source employs a two-phase system with sodium bicarbonate and tetrahydrofuran (THF) , achieving quantitative protection within 2 hours. The bulky trityl group prevents N,O-bis-protection, a common side reaction in unprotected diol systems.

Stereoselective Formation of the 4E Double Bond

Wittig Olefination Approach

The 4E geometry is established via Horner–Wadsworth–Emmons reaction using phosphonate reagents. As demonstrated in natural product syntheses, treatment of aldehyde intermediates with (EtO)₂P(O)CH₂CO₂Et under Masamune–Roush conditions affords E-selectivity >20:1. Key parameters include:

-

Strict anhydrous conditions (molecular sieves 4Å)

-

Slow addition of aldehyde to preformed ylide

-

Low-temperature quenching (−78°C)

Table 2: Olefination Selectivity with Different Ylides

| Ylide Type | E:Z Ratio | Yield (%) |

|---|---|---|

| Phosphonate | 22:1 | 85 |

| Classical Wittig | 5:1 | 72 |

| Julia–Kocienski | 15:1 | 78 |

Enzymatic Resolution for (2S,3R) Configuration

Asymmetric synthesis of the 1,3-diol precursor employs lipase-mediated kinetic resolution . Patent US5849716A discloses using Candida antarctica lipase B (CAL-B) with vinyl acetate in tert-butyl methyl ether, resolving racemic diols with 98% ee. The (2S,3R) isomer is obtained in 42% yield after 24 hours at 35°C.

Benzoylation and Final Deprotection

Selective O-Benzoylation

Following olefination, the secondary alcohol at C3 is benzoylated using benzoyl chloride (1.2 eq) with DMAP (0.1 eq) in pyridine. Source notes that pre-complexation of the tertiary amine with copper(I) iodide suppresses N-benzoylation of the Boc-protected amine, improving selectivity to 94%.

Global Deprotection Sequence

Final deprotection involves sequential removal of:

-

Trityl group : 1M HCl in acetic acid (2 hours, 0°C)

-

Boc group : TFA/DCM (1:1 v/v, 30 minutes)

Critical to process success is maintaining the E-geometry during acid exposure. Source recommends buffering with 2,6-lutidine during trityl cleavage to prevent olefin isomerization.

Comparative Analysis of Synthetic Routes

Three principal routes emerge from literature analysis:

Route A (Diazomethane-Based)

-

Advantages : Short sequence (6 steps from L-phenylalanine)

-

Drawbacks : Requires explosive diazomethane (safety concerns)

-

Yield : 28% overall

Route B (Sulfoxide Ylide-Mediated)

-

Advantages : Avoids diazomethane; better stereocontrol

-

Yield : 41% overall

Route C (Enzymatic Asymmetric Synthesis)

-

Advantages : >98% ee; scalable

-

Cost : High enzyme loading (20% w/w)

-

Yield : 35% overall

Challenges and Optimization Opportunities

Scalability of Trityl Protection

While effective, trityl group installation generates stoichiometric amounts of triphenylmethanol , complicating purification. Continuous extraction systems using heptane/ethyl acetate biphasic mixtures (Patent) reduce triphenylmethanol content to <2% without chromatography.

Q & A

Basic: What synthetic strategies ensure correct stereochemical control during the synthesis of this compound?

Answer:

The synthesis requires precise protection/deprotection strategies and stereoselective coupling. Key steps include:

- Protecting group selection : Use tert-butyloxycarbonyl (Boc) for amine protection due to its stability under basic/neutral conditions . Benzoyl and triphenylmethyl (Trityl) groups protect hydroxyls, preventing undesired side reactions .

- Stereoselective olefin formation : Employ Wittig or Julia–Kocienski reactions for 4E-configuration control, verified via NOESY NMR .

- Crystallographic validation : X-ray diffraction (e.g., as in oxazolidinone analogs ) confirms stereochemistry.

Basic: How can researchers optimize purification for this lipophilic compound?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water.

- Solvent selection : High solubility in chloroform or dichloromethane aids crystallization; slow evaporation yields pure crystals .

- Analytical TLC : Monitor lipophilicity using hexane/ethyl acetate (3:1) with UV/iodine visualization .

Basic: What advanced spectroscopic methods validate its structure?

Answer:

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., benzoyl at δ 7.8–8.1 ppm). 2D-COSY and HSQC resolve overlapping signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion).

- X-ray crystallography : Resolves absolute configuration (e.g., as in oxazolidinone derivatives ).

Advanced: How to resolve contradictions in stereochemical assignments during synthesis?

Answer:

- Comparative analysis : Synthesize diastereomers (e.g., 4Z vs. 4E) and compare NMR coupling constants (J values for olefin protons) .

- Computational modeling : Use DFT calculations to predict NOE correlations and compare with experimental data .

- Crystallographic benchmarking : Cross-validate with known structures (e.g., tert-butyl-protected analogs ).

Advanced: Design a study to assess its stability under varying pH/temperature conditions.

Answer:

- Experimental setup :

- Conditions : Incubate at pH 2–12 (buffers) and 25–80°C for 24–72 hours .

- Analysis : Monitor degradation via HPLC-MS; quantify products (e.g., free amine from Boc cleavage).

- Kinetics : Calculate half-life (t₁/₂) using Arrhenius plots .

- Mechanistic insight : Identify hydrolysis pathways (e.g., benzoyl ester lability at high pH).

Advanced: How do protecting groups influence stability in catalytic reactions?

Answer:

- Boc group stability : Test under hydrogenation (e.g., Pd/C in MeOH) to assess resistance to acidic conditions .

- Trityl group robustness : Evaluate via TFA-mediated deprotection kinetics (monitored by ¹H NMR) .

- Comparative studies : Replace Trityl with acetyl; measure reaction yields to determine optimal protection .

Advanced: Develop a protocol to study its interactions with lipid membranes.

Answer:

- Model systems : Use Langmuir-Blodgett monolayers or liposomes (DOPC/DPPC) .

- Techniques :

- Surface pressure-area isotherms : Measure insertion into lipid layers.

- Fluorescence anisotropy : Track membrane fluidity changes with diphenylhexatriene probes.

- MD simulations : Predict binding modes using CHARMM/GROMACS .

Advanced: How to mitigate oxidation of the 4E-olefin during long-term storage?

Answer:

- Storage conditions : Argon atmosphere, −20°C in amber vials with desiccants (silica gel) .

- Stabilizers : Add 0.1% BHT (radical scavenger) in stock solutions.

- Monitoring : Periodic GC-MS analysis to detect oxidation products (e.g., epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.